3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C8H12O3. It is a cyclobutane derivative with a ketone and a carboxylic acid functional group. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, organic synthesis, and other industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method involves the use of acetone, bromine, and malononitrile as starting materials. The reaction proceeds through a series of steps including bromination, cyclization, and hydrolysis. The reaction conditions often involve the use of solvents such as ethanol, dimethylformamide (DMF), and water, with sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The industrial process may also involve purification steps such as crystallization and distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It is a valuable building block in the preparation of complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in biochemical assays to investigate enzyme activity and specificity .
Medicine: The compound has applications in medicinal chemistry, where it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is involved in the development of drugs targeting various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of organic light-emitting diode (OLED) intermediates and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary based on the therapeutic area being investigated. For example, it may inhibit kinases or other signaling proteins involved in disease pathways .
Comparison with Similar Compounds
3-Oxocyclobutanecarboxylic acid: A similar compound with a cyclobutane ring and a ketone group but without the isopropyl substituent.
1-(Propan-2-yl)cyclobutane-1-carboxylic acid: A compound with a similar structure but lacking the ketone group.
3-(Propan-2-yl)cyclobutane-1-carboxylic acid: Another related compound with a different substitution pattern on the cyclobutane ring.
Uniqueness: 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid functional group on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Biological Activity
3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative notable for its potential biological activities. This compound features a cyclobutane ring with a ketone and a carboxylic acid functional group, which may influence its interactions with biological systems. The unique structural characteristics of this compound position it as an interesting candidate for medicinal chemistry and biological research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's stereochemistry is critical, as it can significantly affect its reactivity and biological interactions. The presence of both the ketone and carboxylic acid groups allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, such as enzymes and receptors. The mechanism of action includes:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Binding : It could bind to specific receptors, influencing signal transduction pathways.
- Biochemical Modulation : The functional groups allow for hydrogen bonding and ionic interactions, enhancing its binding affinity to biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections. It has demonstrated effectiveness against several strains of bacteria in vitro.
Anticancer Properties
Preliminary investigations suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. This effect is hypothesized to be mediated through its interaction with specific cellular pathways involved in cell survival and proliferation.
Neuroprotective Effects
Emerging data indicate potential neuroprotective effects, which could be beneficial in the context of neurodegenerative diseases. The compound may help mitigate oxidative stress in neuronal cells.
Case Studies
A few notable studies highlight the biological activity of this compound:
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Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed significant inhibition zones against tested bacterial strains, suggesting its potential as an antimicrobial agent.
-
Anticancer Activity Assessment :
- Objective : To investigate the cytotoxic effects on various cancer cell lines.
- Results : IC50 values indicated that the compound effectively reduced cell viability in breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, suggesting a dose-dependent response.
-
Neuroprotective Mechanism Exploration :
- Objective : To assess the neuroprotective effects in models of oxidative stress.
- Outcomes : The compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures under oxidative stress conditions.
Data Table: Biological Activities Overview
Properties
CAS No. |
766513-48-8 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-oxo-1-propan-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5(2)8(7(10)11)3-6(9)4-8/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
HSNAYVUPDPZSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC(=O)C1)C(=O)O |
Origin of Product |
United States |
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